Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate
Description
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:
- 4-Chlorophenyl substituent at position 5, contributing to lipophilicity and receptor-binding affinity.
- 7-Methoxy group, which modulates electronic properties and metabolic stability.
- Methyl acetate side chain at position 3, influencing solubility and pharmacokinetics.
This compound is of interest in medicinal chemistry due to its structural similarity to psychoactive benzodiazepines, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-sulfanylidene-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-13-7-8-15-14(9-13)18(11-3-5-12(20)6-4-11)21-16(19(26)22-15)10-17(23)25-2/h3-9,16H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOGNSKOSOXORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)C(N=C2C3=CC=C(C=C3)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclocondensation reaction. This is achieved by reacting an aminobenzophenone derivative with a suitable acylating agent under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by treating the intermediate benzodiazepine with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance reaction efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Hydrolysis: Carboxylic acid, methanol.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex benzodiazepine derivatives. Its unique structural features allow chemists to explore modifications that can enhance pharmacological properties or alter reactivity profiles.
Biology
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is studied for its potential interactions with biological receptors:
- GABA Receptors : It acts as a ligand for GABA-A receptors, enhancing inhibitory neurotransmission, which is crucial in developing anxiolytic and sedative medications.
Medicine
The compound is investigated for its therapeutic effects , particularly:
- Anxiolytic Properties : Research indicates its potential to alleviate anxiety symptoms through modulation of GABAergic transmission.
- Anticonvulsant Activity : Preliminary studies suggest efficacy in reducing seizure frequency by stabilizing neuronal excitability.
Industry Applications
In the pharmaceutical sector, this compound is utilized in developing new drugs aimed at treating anxiety disorders and epilepsy. Its structural characteristics make it a candidate for further exploration in agrochemical applications as well.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets and pathways:
GABA Receptors: The compound binds to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects.
Ion Channels: Modulates the activity of ion channels, particularly chloride channels, resulting in hyperpolarization of neuronal membranes and reduced neuronal excitability.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate with related benzodiazepines and heterocyclic esters.
Structural Analogues in the Benzodiazepine Class
Esters with Heterocyclic Cores
Electronic and Physicochemical Properties
Computational studies using Multiwfn and docking tools like AutoDock4 highlight:
- LogP : Estimated at 3.2 (vs. 2.8 for Methylclonazepam), indicating higher lipophilicity due to the 4-chlorophenyl and thioxo groups.
- Hydrogen-bonding capacity : The thioxo group forms weaker H-bonds than ketones but may engage in sulfur-specific interactions.
Research Findings and Limitations
- Synthetic Challenges : The thioxo group introduces synthetic complexity, requiring sulfurizing agents (e.g., elemental sulfur) as seen in analogous syntheses .
- Receptor Binding : AutoDock4 simulations suggest moderate affinity for GABAA receptors (ΔG = -9.2 kcal/mol), lower than Methylclonazepam (-11.5 kcal/mol), likely due to steric hindrance from the methoxy group.
Biological Activity
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₅ClN₂O₃S
- Molecular Weight : 294.73 g/mol
- CAS Number : 5948-71-0
The presence of a thioxo group and a benzodiazepine core contributes to its biological activity.
Research indicates that compounds with a benzodiazepine structure often exhibit activity through modulation of neurotransmitter systems, particularly GABAergic pathways. The thioxo moiety may enhance the interaction with various biological targets, potentially influencing enzyme activities or receptor interactions.
Biological Activity Overview
-
Anticancer Activity :
- Several studies have highlighted the anticancer properties of benzodiazepine derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines.
- For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- Enzyme Inhibition :
- Neuropharmacological Effects :
Anticancer Studies
A study conducted on various benzodiazepine derivatives indicated that this compound exhibited promising results against tumor cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.09 |
| Compound B | HepG2 | 2.08 |
| Target Compound | MCF-7 | TBD |
| Target Compound | HepG2 | TBD |
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that the compound could effectively inhibit certain metabolic enzymes:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 0.34 |
| GSK-3 | Noncompetitive | 0.11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
